molecular formula C11H13BrFNO B1444813 N-(2-Bromo-5-fluorophenyl)pivalamide CAS No. 885609-84-7

N-(2-Bromo-5-fluorophenyl)pivalamide

Cat. No.: B1444813
CAS No.: 885609-84-7
M. Wt: 274.13 g/mol
InChI Key: DYCRFHKDWNMPEG-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-fluorophenyl)pivalamide: is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol . It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, along with a pivalamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide typically involves the reaction of 2-bromo-5-fluorobenzenamine with trimethylacetyl chloride in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at room temperature . The general reaction scheme is as follows:

  • Dissolve 2-bromo-5-fluorobenzenamine in dichloromethane.
  • Add trimethylacetyl chloride dropwise to the solution.
  • Add diisopropylethylamine to the reaction mixture.
  • Stir the reaction mixture at room temperature until completion.
  • Purify the product by standard methods such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-5-fluorophenyl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield corresponding amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(2-Bromo-5-fluorophenyl)pivalamide is being explored for its potential as a drug candidate. Its structure allows it to interact with various biological targets, making it suitable for the development of enzyme inhibitors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific proteins, which is crucial in drug design.

Case Study:
A study investigated the compound's inhibitory effects on certain enzymes involved in cancer progression. The results indicated that modifications to the pivalamide group could enhance potency against specific targets, suggesting a pathway for developing new cancer therapeutics.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules. Its ability to undergo substitution reactions allows chemists to modify its structure easily.

Data Table: Types of Reactions Involving this compound

Reaction TypeDescriptionPotential Products
SubstitutionBromine can be replaced by nucleophilesVarious derivatives with different properties
ReductionPossible reduction of functional groupsAlcohols or amines from pivalamide derivatives
CondensationReaction with amines or hydrazinesImines or hydrazones

Biological Assays

Due to its structural characteristics, this compound is utilized as a probe in biological assays. It can help elucidate enzyme mechanisms or assess biological activity through its interactions with biomolecules.

Case Study:
In a recent assay, researchers used this compound to study its effect on specific receptor interactions in cell lines. The findings suggested that it could modulate receptor activity, providing insights into potential therapeutic applications.

Industrial Applications

Beyond laboratory research, this compound has implications in various industrial processes:

  • Material Science: The compound's unique properties make it suitable for developing new materials with tailored functionalities.
  • Chemical Manufacturing: Its role as an intermediate in synthesizing other chemical compounds positions it as a valuable asset in industrial chemistry.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-fluorophenyl)pivalamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pivalamide group can also play a role in modulating the compound’s overall physicochemical properties, such as solubility and stability .

Comparison with Similar Compounds

  • N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide

Comparison: N-(2-Bromo-5-fluorophenyl)pivalamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly impact its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .

Biological Activity

N-(2-Bromo-5-fluorophenyl)pivalamide is a compound of growing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influences its biological activity. The compound's structure can be summarized as follows:

  • Molecular Formula : C12H14BrFNO
  • Molecular Weight : 288.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues, altering the enzyme's conformation, and subsequently inhibiting its activity.
  • Receptor Interaction : It may interact with specific receptors involved in various signaling pathways, influencing cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anti-inflammatory Properties : Preliminary data indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, indicating potential applications in oncology.

Case Studies and Experimental Data

  • Antibacterial Activity :
    A study utilized molecular docking techniques to predict the binding affinity of this compound to bacterial proteins. Results indicated a high probability of activity against several bacterial targets (Table 1).
    Target ProteinBinding Affinity (kcal/mol)Probability of Activity
    Bacterial DNA gyrase-8.50.571
    Penicillin-binding protein-7.80.447
    RNA polymerase-7.30.387
  • Cytotoxicity Assays :
    In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested.
  • Anti-inflammatory Effects :
    A study assessed the compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6), supporting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

N-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCRFHKDWNMPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732760
Record name N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885609-84-7
Record name N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylacetyl chloride (4.2 mL, 34.1 mL) was fast dropwise added to a solution of 2-bromo-5-fluorobenzenamine (4.31 g, 22.7 mmol) in CH2Cl2 (50 mL) at room temperature, followed by the addition of DIEA (7.9 mL, 45.4 mmol). The resulting mixture was stirred at room temperature for 2 hrs, and then partitioned between HCl (1N, 200 mL) and EtOAc (250 mL). After separation, the organic phase was washed with brine (50 mL), dried on MgSO4, concentrated on rotary vacuum, and purified on flash chromatography eluting with 20˜40% EtOAc/hexanes (1200 mL) to afford the expected product, as a colorless oil (6.07 g, 98% yield); 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (s, 9 H), 6.69 (ddd, J=8.81, 7.55, 3.02 Hz, 1 H), 7.45 (dd, J=8.81, 5.79 Hz, 1 H), 8.04 (s, 1 H), 8.28 (dd, J=11.08, 3.02 Hz, 1 H); Mass spec. 274.04 (MH+), Calc. for C11H13BrFNO 273.02
Quantity
4.2 mL
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4.31 g
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50 mL
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7.9 mL
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of 2-bromo-5-fluoroaniline (50.0 g, 263.14 mmol) in DCM (400 mL) was added triethyl amine (48.0 mL, 342.10 mmol). The resulting mixture was stirred at 0° C. for 10 min followed by addition of pivaloyl chloride (36.0 mL, 289.50 mmol) then stirred at rt for 3 h. After completion of reaction (by TLC), the reaction mixture was diluted with DCM and washed with saturated solution of NaHCO3. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel by using 1.0% EtOAc:hexane to obtain the product as an off white solid (66.0 g, 92% yield).
[Compound]
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400 mL
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36 mL
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92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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